2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide
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Overview
Description
2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide is a complex organic compound that features a benzothiophene moiety, a sulfamoyl group, and a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions . The next step involves the introduction of the sulfamoyl group, which can be done using sulfonamide chemistry. Finally, the phenoxyacetamide moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis. Additionally, continuous flow chemistry could be employed to streamline the production process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfamoyl groups.
Medicine: Its structural features suggest potential as a drug candidate for various therapeutic areas.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, while the sulfamoyl group could form hydrogen bonds with biological molecules. These interactions could modulate the activity of the target proteins and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide is unique due to the combination of its benzothiophene core, sulfamoyl group, and phenoxyacetamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXKRSXIKHMFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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